![molecular formula C10H14F3NO2 B2569051 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2361640-16-4](/img/structure/B2569051.png)
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one, also known as EFMC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound is a synthetic derivative of morpholine and has shown promising results in various scientific research applications.
Mecanismo De Acción
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one works by inhibiting the activity of specific enzymes or proteins that are involved in disease progression. The compound interacts with the target protein or enzyme through a process called binding, which leads to the inhibition of its activity. This mechanism of action makes 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one a promising drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been shown to have low toxicity in animal studies, making it a potentially safe drug candidate for human use. However, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has some limitations for lab experiments, including its limited solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one. One potential direction is the development of more potent 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one derivatives with improved pharmacokinetic properties. Another direction is the investigation of 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one's potential as a diagnostic tool for medical imaging. Additionally, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one's potential as a therapeutic agent for other diseases, such as inflammation and cardiovascular disease, could also be explored.
Conclusion:
In conclusion, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one is a promising chemical compound that has shown potential as a drug candidate in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising area of study for medicinal chemists. With further research, 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one could potentially be developed into a safe and effective therapeutic agent for a range of diseases.
Métodos De Síntesis
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one is synthesized by reacting 2-(trifluoromethyl)benzaldehyde with ethylmorpholine in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one. The synthesis method is relatively simple and efficient, making it a popular choice for researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential as a drug candidate in various scientific research applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one has also been studied for its potential as a diagnostic tool in medical imaging.
Propiedades
IUPAC Name |
1-[2-ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-3-8(15)14-5-6-16-9(4-2,7-14)10(11,12)13/h3H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTETWBRHYZWATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)C=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2568968.png)
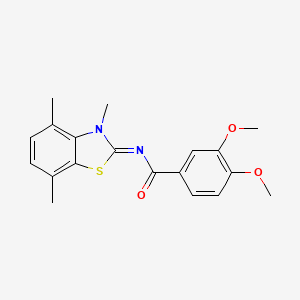
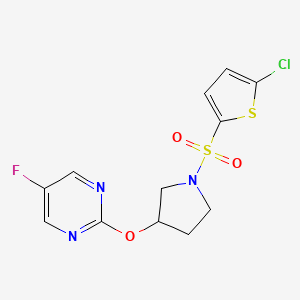
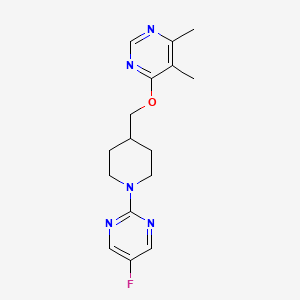
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2568976.png)
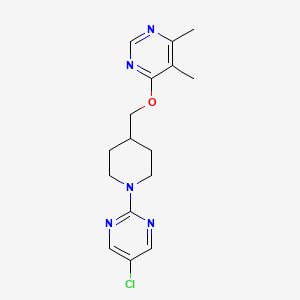
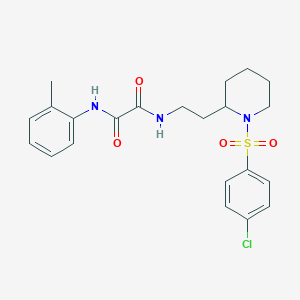


![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2568986.png)
![3-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2568988.png)

![7-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2568990.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568991.png)